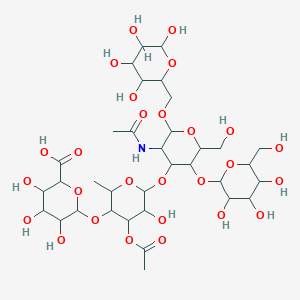
Capsular polysaccharides K87
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capsular polysaccharides (CPSs) are complex carbohydrates that are present on the surface of many bacteria. They are important virulence factors and play a critical role in the pathogenesis of bacterial infections. Capsular polysaccharides K87 is a type of CPS that has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
Capsular polysaccharides K87 works by inducing an immune response in the body. When the CPS is injected into the body, it is recognized by the immune system as a foreign substance. This triggers the production of antibodies that specifically target the CPS. These antibodies can then bind to the CPS on the surface of bacterial cells, preventing them from causing infection.
Biochemical And Physiological Effects
Capsular polysaccharides K87 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, which are important signaling molecules involved in the immune response. Additionally, CPS K87 has been shown to enhance the activity of phagocytic cells, which are responsible for engulfing and destroying bacterial cells.
Advantages And Limitations For Lab Experiments
One advantage of using CPS K87 in lab experiments is its ability to induce a strong immune response. This makes it an ideal tool for studying the immune system and its response to bacterial infections. However, one limitation of using CPS K87 is its potential variability in terms of purity and potency, which can affect the reproducibility of experimental results.
Future Directions
There are many potential future directions for research on capsular polysaccharides K87. One area of interest is the development of new vaccines that target multiple bacterial pathogens. Additionally, there is a need for further research on the mechanisms of action of CPS K87 and its effects on the immune system. Finally, there is a need for the development of new methods for the synthesis and purification of CPS K87, which could improve its effectiveness as a vaccine and diagnostic tool.
Conclusion:
Capsular polysaccharides K87 is an important tool for studying the immune system and its response to bacterial infections. It has many potential applications in the development of new vaccines and diagnostic tools. Further research is needed to fully understand the mechanisms of action of CPS K87 and its effects on the immune system.
Synthesis Methods
Capsular polysaccharides K87 can be synthesized using a variety of methods. One common method is the extraction of the CPS from bacterial cultures followed by purification using various chromatographic techniques. Another method involves the chemical synthesis of the CPS using a series of chemical reactions.
Scientific Research Applications
Capsular polysaccharides K87 has been extensively studied for its potential use as a vaccine against bacterial infections. It has been shown to induce a strong immune response and provide protection against a variety of bacterial pathogens. Additionally, CPS K87 has been used as a diagnostic tool for the detection of bacterial infections.
properties
CAS RN |
130815-82-6 |
|---|---|
Product Name |
Capsular polysaccharides K87 |
Molecular Formula |
C34H55NO27 |
Molecular Weight |
909.8 g/mol |
IUPAC Name |
6-[6-[5-acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H55NO27/c1-7-24(59-33-22(48)18(44)19(45)28(62-33)29(50)51)27(55-9(3)39)23(49)34(54-7)61-26-13(35-8(2)38)31(53-6-12-15(41)16(42)20(46)30(52)56-12)58-11(5-37)25(26)60-32-21(47)17(43)14(40)10(4-36)57-32/h7,10-28,30-34,36-37,40-49,52H,4-6H2,1-3H3,(H,35,38)(H,50,51) |
InChI Key |
XKFBVTGNPULLMG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
synonyms |
capsular polysaccharides K87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



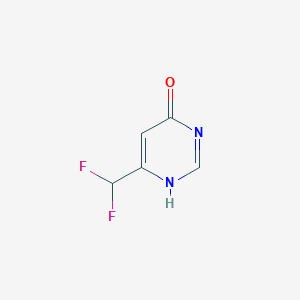
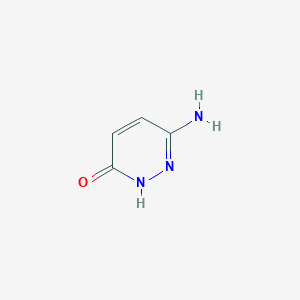
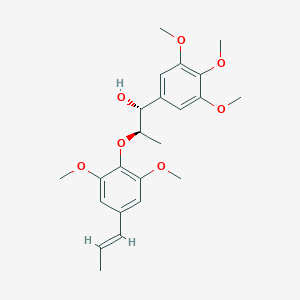
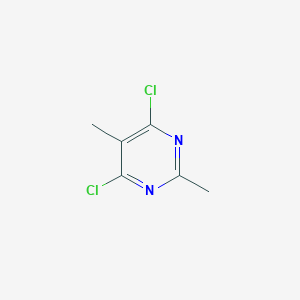
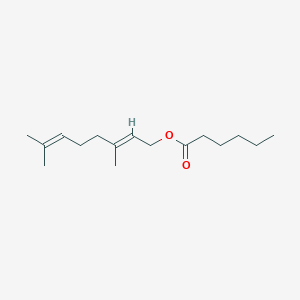
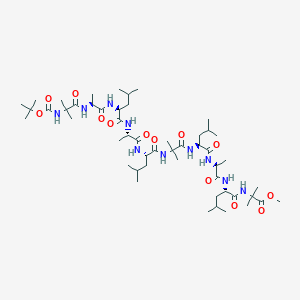
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
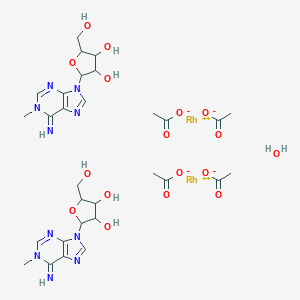
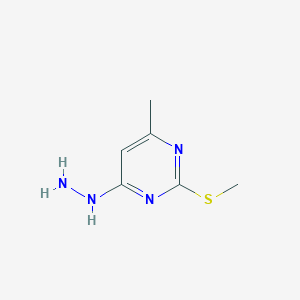
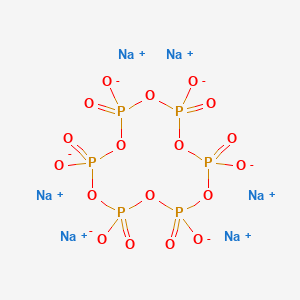
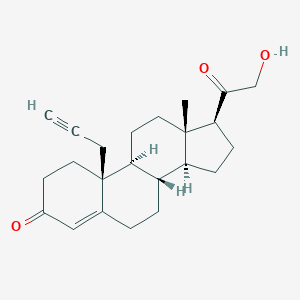
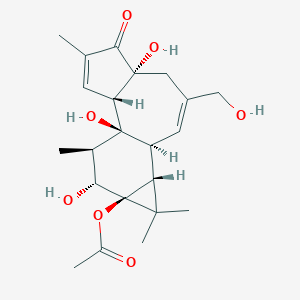
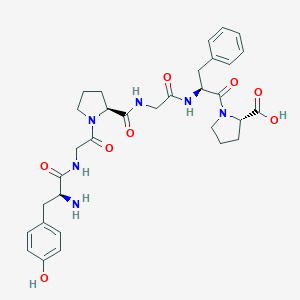
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)